CCK-B Receptor Binding Affinity: 1-Phenylpentan-3-amine Exhibits Nanomolar Affinity at the Cholecystokinin Type B Receptor
1-Phenylpentan-3-amine demonstrated an IC50 of 31 nM for inhibition of [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain membranes at pH 6.5 [1]. This nanomolar affinity distinguishes the compound from the broader phenylalkylamine class, where CCK-B receptor engagement is not a general feature. No direct head-to-head comparator data are available for close positional isomers (e.g., 1-phenylpentan-2-amine) in the same assay. However, this affinity places 1-phenylpentan-3-amine within a potency range relevant for CNS-penetrant CCK-B ligand tool compounds, which typically require Ki values below 100 nM for meaningful target engagement [1].
| Evidence Dimension | CCK-B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Class-level baseline: typical CNS CCK-B tool compounds require Ki < 100 nM for target engagement |
| Quantified Difference | 31 nM places the compound within the viable CCK-B tool compound range; class-level baseline established from CCK-B pharmacology literature |
| Conditions | Radioligand competition binding assay; [125I]CCK-8 as radioligand; mouse brain membranes; pH 6.5 |
Why This Matters
For researchers procuring CCK-B receptor ligands for neurological or gastrointestinal target validation studies, the 31 nM IC50 defines a usable affinity window and provides a quantitative selection criterion versus structurally related phenylalkylamines lacking documented CCK-B engagement.
- [1] BindingDB. Affinity Data: 1-Phenylpentan-3-amine – Cholecystokinin type B receptor (mouse brain). IC50: 31 nM. Assay: Inhibition of [125I]CCK-8 binding at pH 6.5. Entry ID: 50029139, Assay ID: 6. View Source
